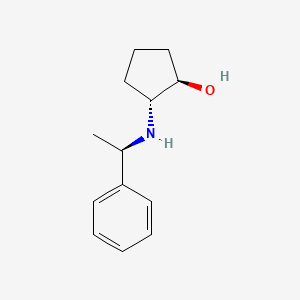

trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol: is a chiral compound with a cyclopentanol backbone and a phenylethylamino substituent

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.

Reductive Amination: Cyclopentanone undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

Hydrogenation: The resulting amine is then subjected to hydrogenation to yield trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of various cyclopentanol derivatives.

Substitution: Formation of substituted cyclopentanol derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for developing effective medications with minimal side effects.

Case Study Example:

A study highlighted the synthesis of a new class of analgesics using this compound as an intermediate. The resulting compounds demonstrated enhanced efficacy in pain relief compared to traditional analgesics, showcasing the compound's potential in therapeutic applications .

Chiral Catalysis

Asymmetric Synthesis:

The compound's chirality makes it valuable in asymmetric synthesis, enabling researchers to produce specific enantiomers that may exhibit different biological activities. This is particularly important in medicinal chemistry, where the efficacy and safety profiles of drugs can vary significantly between enantiomers.

Research Insights:

Studies have shown that using this compound as a chiral catalyst improves reaction yields and selectivity in synthesizing complex organic molecules. This has implications for developing more efficient synthetic pathways in pharmaceutical manufacturing.

Biochemical Research

Receptor Interaction Studies:

In biochemical research, this compound is employed to explore receptor interactions and signaling pathways. Understanding these interactions provides insights into drug mechanisms and potential therapeutic targets.

Example Findings:

Research utilizing this compound has revealed its role in modulating neurotransmitter receptors, which could lead to advancements in treatments for conditions such as depression and anxiety disorders .

Material Science

Novel Material Development:

The compound is also investigated for its potential applications in material science, particularly in creating materials with specific mechanical properties. Its unique cyclopentane ring structure may contribute to innovative material formulations.

Application Insights:

Preliminary studies have indicated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making it a candidate for advanced materials used in various industries .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material in chromatography and spectrometry. This aids researchers in accurately analyzing complex mixtures and ensuring quality control.

Utility Example:

The compound has been utilized as a reference standard for validating analytical methods aimed at quantifying chiral drugs in biological samples, thus supporting regulatory compliance and research integrity.

Summary Table of Applications

| Application Area | Description | Case Study/Example |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhanced analgesic efficacy demonstrated through synthesis studies |

| Chiral Catalysis | Valuable for asymmetric synthesis of enantiomerically pure compounds | Improved selectivity and yields reported in synthetic pathways |

| Biochemical Research | Used to study receptor interactions and signaling pathways | Modulation of neurotransmitter receptors linked to treatment advancements |

| Material Science | Investigated for creating materials with enhanced mechanical properties | Increased strength and thermal stability observed when incorporated into polymer matrices |

| Analytical Chemistry | Serves as a standard reference material for chromatography and spectrometry | Utilized for validating analytical methods for quantifying chiral drugs in biological samples |

作用机制

The mechanism of action of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

相似化合物的比较

Cyclopentanol: A simple alcohol with a cyclopentane ring.

Phenylethylamine: A primary amine with a phenyl group attached to an ethyl chain.

Cyclopentanone: A ketone with a cyclopentane ring.

Uniqueness:

- The combination of a cyclopentanol backbone with a phenylethylamino substituent gives trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol unique stereochemical properties.

- Its chiral nature and specific configuration make it valuable in asymmetric synthesis and chiral resolution processes.

- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance.

生物活性

Chemical Structure and Properties

Trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol is a chiral compound with the molecular formula C13H19NO and a molecular weight of approximately 205.3 g/mol. Its unique structure features a cyclopentane ring and an amine group, which contribute to its biological activity and potential pharmacological applications. The chirality of this compound allows for different enantiomers that may interact variably with biological targets, influencing their efficacy and safety profiles.

Pharmacological Applications

Research indicates that this compound may play a role as an intermediate in synthesizing various drugs, particularly those targeting the central nervous system. However, its specific biological mechanisms remain poorly defined, necessitating further exploration into its interactions with biological systems .

Potential Biological Activities

The compound exhibits several potential biological activities, including:

- CNS Activity : Given its structural similarity to other psychoactive compounds, it may influence neurotransmitter systems.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting potential applications in pain management.

- Stimulant Effects : Its phenethylamine structure indicates possible stimulant properties, akin to other known stimulants.

Interaction Studies

Preliminary studies suggest that this compound interacts with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-1-Amino-2-(4-hydroxyphenyl)propan-1-one | Amino acid derivative | Exhibits strong analgesic properties |

| 1-(4-Methoxyphenyl)ethanamine | Phenethylamine derivative | Known for stimulant effects |

| (R)-N,N-Dimethylphenethylamine | Tertiary amine | Commonly used as a stimulant |

The distinct cyclopentane framework and chiral configuration of this compound may lead to unique pharmacological profiles compared to these structurally similar compounds.

Study on CNS Activity

A study investigating the CNS activity of various cyclopentanol derivatives highlighted the potential of this compound in modulating neurotransmitter levels. The findings suggested that specific enantiomers may exhibit differential effects on serotonin and dopamine pathways, indicating a need for further research into their therapeutic potentials .

Pharmacokinetics and ADME Properties

Theoretical studies on the absorption, distribution, metabolism, and excretion (ADME) properties of cyclopentanol derivatives indicate favorable profiles for blood-brain barrier permeability. This characteristic is essential for compounds intended for CNS-targeted therapies, suggesting that this compound could be a promising candidate in drug development .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various receptors. These studies revealed potential interactions with serotonin receptors, which are critical in regulating mood and behavior, thus supporting the hypothesis of its CNS activity .

属性

IUPAC Name |

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOQDRFDAUSLY-RAIGVLPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。